molecular formula C16H12ClF3N4O B2853910 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide CAS No. 2059513-08-3

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide

Cat. No.: B2853910
CAS No.: 2059513-08-3
M. Wt: 368.74
InChI Key: UWWIEUIQKJKQSU-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrrolo[2,3-b]pyridine moiety. The unique structural characteristics of this compound make it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolo[2,3-b]pyridine intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable acylating agent to introduce the acetamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-pyrrolo[2,3-b]pyridin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O/c17-12-6-11(16(18,19)20)7-22-13(12)8-23-14(25)9-24-5-3-10-2-1-4-21-15(10)24/h1-7H,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIEUIQKJKQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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